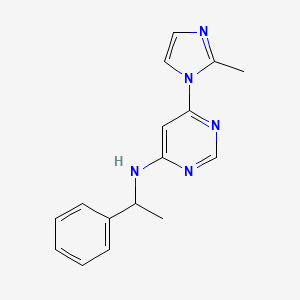
6-(2-methyl-1H-imidazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methyl-1H-imidazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methyl-1H-imidazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the imidazole group: This step involves the reaction of the pyrimidine intermediate with 2-methylimidazole under suitable conditions, such as heating in the presence of a catalyst.
Attachment of the phenylethyl group: This can be done through a nucleophilic substitution reaction, where the pyrimidine-imidazole intermediate reacts with a phenylethyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-(1H-imidazol-1-yl)pyrimidin-4-amine: Lacks the methyl and phenylethyl groups.
6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine: Lacks the phenylethyl group.
N-(1-phenylethyl)pyrimidin-4-amine: Lacks the imidazole group.
Uniqueness
The presence of both the 2-methylimidazole and phenylethyl groups in 6-(2-methyl-1H-imidazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine may confer unique biological activities and chemical properties compared to its analogs. These structural features can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C16H17N5 |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-(1-phenylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N5/c1-12(14-6-4-3-5-7-14)20-15-10-16(19-11-18-15)21-9-8-17-13(21)2/h3-12H,1-2H3,(H,18,19,20) |
InChI Key |
ZVFIVAFHDLFCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine](/img/structure/B12248444.png)
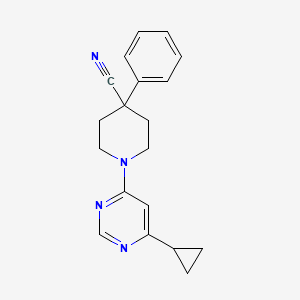
![1-methyl-2-(5-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole](/img/structure/B12248452.png)
![2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-2,3-dihydro-1H-isoindole](/img/structure/B12248469.png)
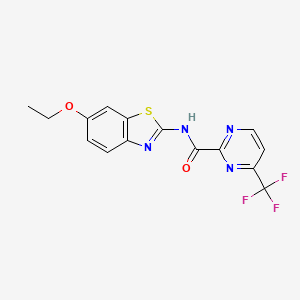
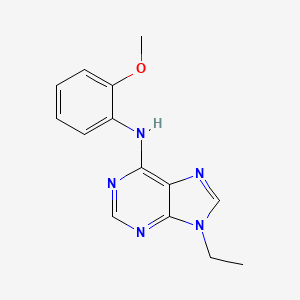
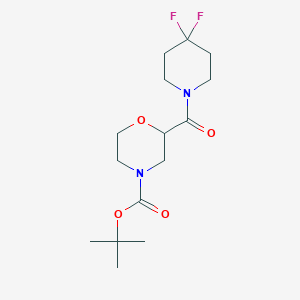
![1-[3-(1H-imidazol-1-yl)propyl]-3-phenylurea](/img/structure/B12248491.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B12248508.png)
![6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine](/img/structure/B12248509.png)
![9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12248514.png)
![2-(1H-indol-1-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12248518.png)

![6-ethyl-5-fluoro-N-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine](/img/structure/B12248536.png)
